Einecs 301-857-6
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 301-857-6 is a chemical substance listed in the EU’s inventory of pre-registered commercial compounds. These substances are subject to regulatory scrutiny under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which mandates toxicity and hazard assessments . EINECS 301-857-6 likely belongs to a broader class of industrial or specialty chemicals requiring read-across or computational modeling to fill data gaps, as experimental testing is resource-intensive and ethically contentious .
Properties
CAS No. |
94086-68-7 |
|---|---|
Molecular Formula |
C17H34N2O6 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C8H18N2O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;11-7-5-9-1-2-10(4-3-9)6-8-12/h1-7H2,(H,10,11)(H,12,13);11-12H,1-8H2 |
InChI Key |
HEKPIWDFFDIPBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CCO.C(CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azelaic acid, compound with piperazine-1,4-diethanol, involves the reaction of azelaic acid with piperazine-1,4-diethanol under controlled conditions. The reaction typically requires a solvent, such as ethanol or methanol, and is conducted at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent concentration, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Azelaic acid, compound with piperazine-1,4-diethanol, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Azelaic acid, compound with piperazine-1,4-diethanol, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating skin conditions such as acne and rosacea.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials .
Mechanism of Action
The mechanism of action of azelaic acid, compound with piperazine-1,4-diethanol, involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in the synthesis of microbial cell walls, leading to antimicrobial effects. Additionally, it can modulate inflammatory pathways, reducing inflammation and promoting skin health .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Structural analogs of EINECS 301-857-6 can be identified via computational similarity metrics such as the Tanimoto index (a measure of molecular similarity using PubChem 2D fingerprints). For example:
- This "network" approach enables toxicity predictions for structurally related substances without direct testing .
- Example Analogs: (E)-4-methoxy-4-oxobut-2-enoic acid (CAS 3052-50-4): Shares a similarity score of 1.00 with structurally related esters and acids, highlighting the importance of functional groups in read-across predictions .
Functional Analogs
Functional analogs share comparable applications or hazards but may differ structurally:
- Substituted mononitrobenzenes: Used as industrial intermediates, their toxicity is predicted via log Kow (hydrophobicity)-dependent QSAR models. Similar approaches could apply to this compound if it belongs to a class with established structure-toxicity correlations .
- Botanical extracts : Though chemically heterogeneous, their safety assessment methods (e.g., threshold-based evaluations) offer alternative frameworks for EINECS substances lacking clear structural analogs .
Data Table: Key Comparisons
Research Findings and Challenges
- Read-Across Efficiency : A RASAR (Read-Across Structure-Activity Relationship) approach using 1,387 labeled compounds achieved broad coverage of EINECS chemicals, reducing reliance on animal testing. However, accuracy depends on the quality of similarity thresholds and mechanistic relevance .
- Extending these to this compound requires precise structural classification .
- Regulatory Gaps : Approximately 54% of EINECS chemicals are classifiable for QSAR, but heterogeneous substances (e.g., mixtures) remain challenging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
